1-(benzo[d]thiazol-2-yl)-N-cyclopropyl-5-isopropyl-1H-pyrazole-3-carboxamide
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Overview
Description
1-(benzo[d]thiazol-2-yl)-N-cyclopropyl-5-isopropyl-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzothiazole moiety, a cyclopropyl group, and a pyrazole ring, contributes to its distinctive chemical and biological properties.
Mechanism of Action
Target of Action
The primary targets of 1-(benzo[d]thiazol-2-yl)-N-cyclopropyl-5-isopropyl-1H-pyrazole-3-carboxamide are the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition suppresses the conversion of arachidonic acid into pro-inflammatory mediators, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid into pro-inflammatory mediators. This results in a decrease in inflammation and associated symptoms .
Result of Action
The inhibition of COX enzymes by this compound leads to a reduction in the production of pro-inflammatory mediators . This results in decreased inflammation, providing relief from symptoms associated with inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzo[d]thiazol-2-yl)-N-cyclopropyl-5-isopropyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminobenzenethiol with carbon disulfide and subsequent oxidation.
Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using diazomethane or other cyclopropanating agents.
Formation of Pyrazole Ring: The pyrazole ring can be formed by the condensation of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.
Coupling Reactions: The final step involves coupling the benzothiazole core with the pyrazole ring and the cyclopropyl group under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(benzo[d]thiazol-2-yl)-N-cyclopropyl-5-isopropyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole moiety, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophilic reagents like halogens, nucleophilic reagents like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(benzo[d]thiazol-2-yl)-N-cyclopropyl-5-isopropyl-1H-pyrazole-3-carboxamide has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, particularly in targeting specific cancer cell lines.
Biological Studies: The compound has been used in studies related to enzyme inhibition, particularly monoamine oxidase (MAO) and cholinesterase inhibition.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-(benzo[d]thiazol-2-yl)-N-cyclopropyl-5-isopropyl-1H-pyrazole-3-carboxamide can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)benzamide: This compound has been studied for its anti-Alzheimer’s activity and shows similar enzyme inhibition properties.
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamide: Known for its anti-inflammatory properties, this compound shares structural similarities with the target compound.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-cyclopropyl-5-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-10(2)14-9-13(16(22)18-11-7-8-11)20-21(14)17-19-12-5-3-4-6-15(12)23-17/h3-6,9-11H,7-8H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBZBPRLPCKPAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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